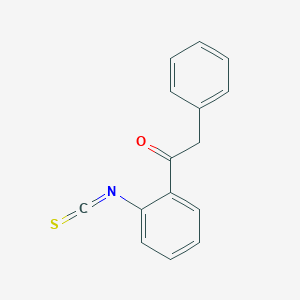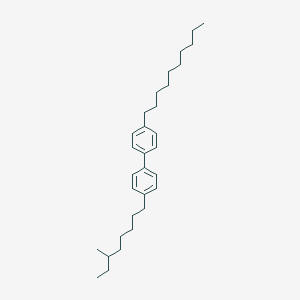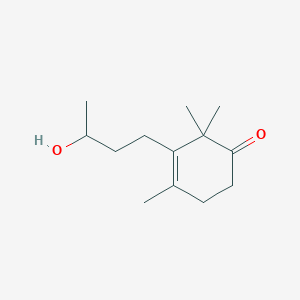
3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with hydroxybutyl and trimethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,4-trimethylcyclohex-3-en-1-one with 3-bromobutan-1-ol under basic conditions to introduce the hydroxybutyl group. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in THF under reflux conditions.
Substitution: Tosyl chloride (TsCl) in pyridine for the formation of tosylate, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products:
Oxidation: Formation of 3-(3-oxobutyl)-2,2,4-trimethylcyclohex-3-en-1-one.
Reduction: Formation of 3-(3-hydroxybutyl)-2,2,4-trimethylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxybutyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. Additionally, the compound’s structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
3-Hydroxybutyrate: A metabolite involved in energy production and signaling in biological systems.
2,2,4-Trimethylcyclohexanone: A related compound with similar structural features but lacking the hydroxybutyl group.
Uniqueness: 3-(3-Hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one is unique due to the presence of both the hydroxybutyl and trimethylcyclohexene moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
136327-78-1 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
3-(3-hydroxybutyl)-2,2,4-trimethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-9-5-8-12(15)13(3,4)11(9)7-6-10(2)14/h10,14H,5-8H2,1-4H3 |
InChIキー |
GVYMZFBDJFNUSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=O)CC1)(C)C)CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


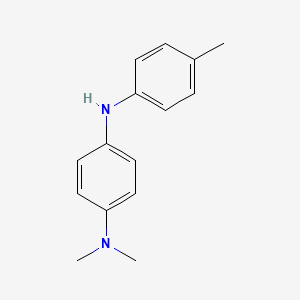

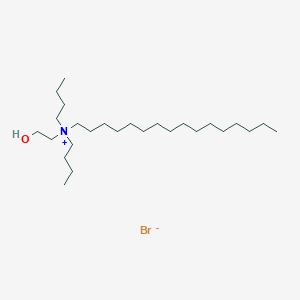
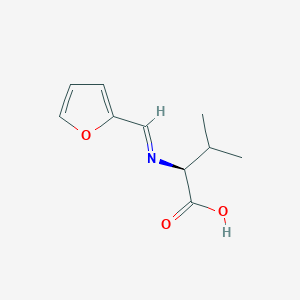
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)

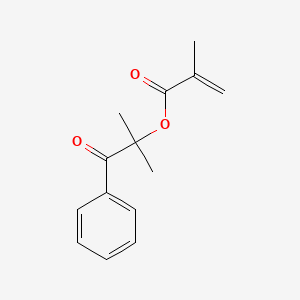
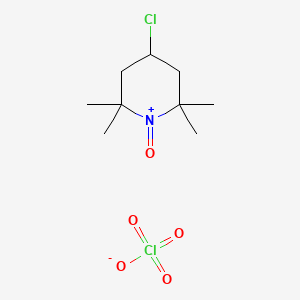
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)

![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)
